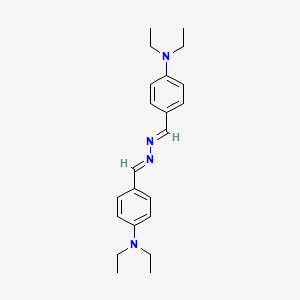
4-(Diethylamino)benzaldehyde ((4-(diethylamino)phenyl)methylene)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethylamino)benzaldehyde[[4-(diethylamino)phenyl]methylene]hydrazone is a chemical compound known for its applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzaldehyde group substituted with a diethylamino group and a hydrazone linkage. It is commonly used as an intermediate in organic synthesis and has significant importance in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)benzaldehyde[[4-(diethylamino)phenyl]methylene]hydrazone typically involves the condensation reaction between 4-(Diethylamino)benzaldehyde and hydrazine derivatives. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
4-(Diethylamino)benzaldehyde+Hydrazine derivative→4-(Diethylamino)benzaldehyde[[4-(diethylamino)phenyl]methylene]hydrazone
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diethylamino)benzaldehyde[[4-(diethylamino)phenyl]methylene]hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to amines.
Substitution: The benzaldehyde group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
Oxidation: Produces oxides and other oxidized derivatives.
Reduction: Results in the formation of amines.
Substitution: Yields substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
4-(Diethylamino)benzaldehyde[[4-(diethylamino)phenyl]methylene]hydrazone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Diethylamino)benzaldehyde[[4-(diethylamino)phenyl]methylene]hydrazone involves its interaction with specific molecular targets. The compound is known to inhibit aldehyde dehydrogenase enzymes, which play a crucial role in various metabolic pathways. By inhibiting these enzymes, the compound can modulate cellular processes and exert its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar structure but with dimethylamino groups instead of diethylamino groups.
4-(Diethylamino)benzaldehyde: Lacks the hydrazone linkage.
4-(Diethylamino)benzaldehyde diphenylhydrazone: Contains diphenyl groups in the hydrazone linkage.
Uniqueness
4-(Diethylamino)benzaldehyde[[4-(diethylamino)phenyl]methylene]hydrazone is unique due to its specific hydrazone linkage and diethylamino substitution, which confer distinct chemical and biological properties. Its ability to inhibit aldehyde dehydrogenase enzymes sets it apart from other similar compounds and makes it valuable in various research applications.
Propriétés
Numéro CAS |
29228-93-1 |
|---|---|
Formule moléculaire |
C22H30N4 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
4-[(E)-[(E)-[4-(diethylamino)phenyl]methylidenehydrazinylidene]methyl]-N,N-diethylaniline |
InChI |
InChI=1S/C22H30N4/c1-5-25(6-2)21-13-9-19(10-14-21)17-23-24-18-20-11-15-22(16-12-20)26(7-3)8-4/h9-18H,5-8H2,1-4H3/b23-17+,24-18+ |
Clé InChI |
LKNAOEKIUMUWHF-GJHDBBOXSA-N |
SMILES isomérique |
CCN(C1=CC=C(C=C1)/C=N/N=C/C2=CC=C(C=C2)N(CC)CC)CC |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B12453701.png)
![N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B12453707.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B12453710.png)

![N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)naphthalene-1-carboxamide](/img/structure/B12453723.png)
![4-[(2S)-2-{[(isoquinoline-5-sulfonyl)methyl]amino}-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl isoquinoline-5-sulfonate](/img/structure/B12453728.png)
![N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12453733.png)

![2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol](/img/structure/B12453741.png)

![({(4E)-1-(3-bromo-4-methylphenyl)-4-[(4-chlorophenyl)imino]-1,3-diazaspiro[4.5]dec-2-en-2-yl}sulfanyl)acetic acid](/img/structure/B12453752.png)

![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol](/img/structure/B12453786.png)
![2-amino-4-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B12453790.png)
